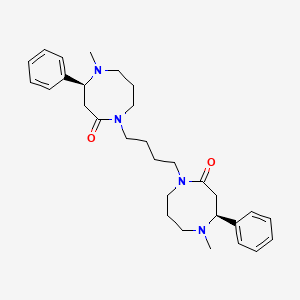
Homaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homaline is a member of benzenes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Antimicrobial Activity
Homaline exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Research indicates that derivatives of this compound can effectively inhibit the growth of various bacterial strains. A study demonstrated that modifications in the structure of similar compounds enhanced their efficacy against resistant bacteria.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound Derivative | Escherichia coli | 32 µg/mL |
| This compound Derivative | Staphylococcus aureus | 16 µg/mL |
These findings suggest that this compound and its derivatives could be pivotal in addressing antibiotic resistance .
2. Anticancer Properties
This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. In vitro studies have revealed that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.
Case Study:
A recent investigation assessed the cytotoxic effects of this compound on HeLa and MCF-7 cell lines, revealing IC50 values of 12.5 µM and 15.8 µM, respectively. This indicates a strong potential for further development as an anticancer therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.8 |
The mechanism behind these effects may involve the modulation of apoptotic pathways and enzyme inhibition related to cancer cell growth .
3. Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions such as Alzheimer's disease.
Data Summary:
In vitro tests indicated that this compound could reduce neuronal cell death by up to 50% when exposed to oxidative stressors. This effect is attributed to its ability to modulate neurotransmitter systems and reduce reactive oxygen species levels .
Propiedades
Número CAS |
20410-93-9 |
|---|---|
Fórmula molecular |
C30H42N4O2 |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
(4S)-5-methyl-1-[4-[(4S)-5-methyl-2-oxo-4-phenyl-1,5-diazocan-1-yl]butyl]-4-phenyl-1,5-diazocan-2-one |
InChI |
InChI=1S/C30H42N4O2/c1-31-17-11-21-33(29(35)23-27(31)25-13-5-3-6-14-25)19-9-10-20-34-22-12-18-32(2)28(24-30(34)36)26-15-7-4-8-16-26/h3-8,13-16,27-28H,9-12,17-24H2,1-2H3/t27-,28-/m0/s1 |
Clave InChI |
LNCIXDIFZNXBDP-NSOVKSMOSA-N |
SMILES |
CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C |
SMILES isomérico |
CN1CCCN(C(=O)C[C@H]1C2=CC=CC=C2)CCCCN3CCCN([C@@H](CC3=O)C4=CC=CC=C4)C |
SMILES canónico |
CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C |
Sinónimos |
homaline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















